8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Xanthene Derivatives
Researchers have synthesized derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione, including compounds with xanthene nucleus, to investigate their antiasthmatic activity due to their vasodilatory properties. These derivatives have shown significant pulmonary vasodilator activity, with certain compounds exhibiting strong activity compared to the standard Cilostazol, indicating potential as anti-asthmatic agents M. Bhatia et al., 2016.
Novel Functional Derivatives and Antimicrobial Activity
The synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines has explored the chemical transformations of these compounds with carbonyl containing reagents. This work led to the creation of biologically active substances, demonstrating the synthetic potential of these derivatives for medical applications, including antimicrobial and possibly antiviral activities D. Korobko, 2016.
Cardiovascular and Neurodegenerative Disease Applications
Derivatives have been synthesized and tested for cardiovascular activity, revealing compounds with significant electrocardiographic, antiarrhythmic, and hypotensive activity. These findings suggest potential applications in treating cardiovascular diseases G. Chłoń-Rzepa et al., 2004.
Anticancer, Anti-HIV, and Antimicrobial Agents
Research into novel substituted purine derivatives has yielded compounds with in vitro anticancer, anti-HIV-1, and antimicrobial activities. This highlights the compound's versatility and potential in developing treatments for various diseases S. Rida et al., 2007.
Analgesic and Anti-inflammatory Applications
New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties have shown significant analgesic and anti-inflammatory effects in in vivo models. This suggests potential for developing new analgesic and anti-inflammatory medications M. Zygmunt et al., 2015.
properties
IUPAC Name |
8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enyl-5H-purin-9-ium-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-5-10-24-14-15(22(3)18(27)23(4)16(14)26)19-17(24)21-20-11(2)12-6-8-13(25)9-7-12/h5-9,14H,1,10H2,2-4H3,(H,20,25)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYLJMRKKOPXBA-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=[N+]=C2C(N1CC=C)C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=[N+]=C2C(N1CC=C)C(=O)N(C(=O)N2C)C)/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N6O3+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
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